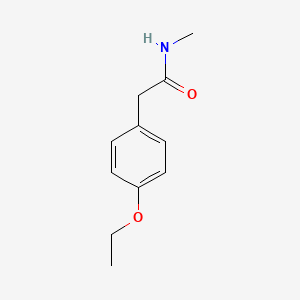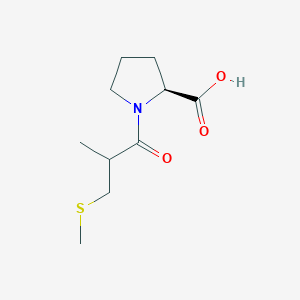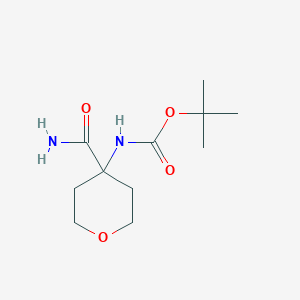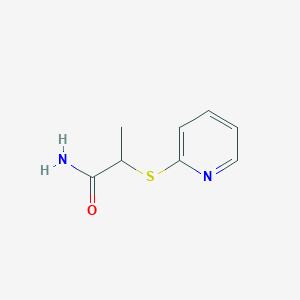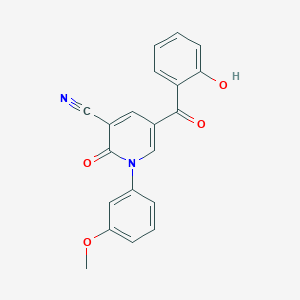![molecular formula C16H18FNO2 B7479263 (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol](/img/structure/B7479263.png)
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol, also known as carvedilol, is a beta-blocker medication that is used to treat various cardiovascular conditions, including high blood pressure, heart failure, and angina. This compound was first synthesized in the 1980s and has since become a widely used medication due to its effectiveness and relatively low incidence of side effects. In
作用機序
The mechanism of action of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves its binding to beta-adrenergic receptors in the heart and blood vessels. By blocking the effects of adrenaline and other stress hormones, this compound reduces the workload on the heart and lowers blood pressure. In addition, this compound may also have direct antioxidant effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate, blood pressure, and cardiac output. In addition, this compound may have direct antioxidant effects, which may protect the heart and blood vessels from damage.
実験室実験の利点と制限
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has several advantages and limitations for lab experiments. It is a widely used beta-blocker medication with a well-established safety profile. This makes it a useful tool for studying the cardiovascular system in both animal and human models. However, this compound may have off-target effects that could confound experimental results. In addition, its effects on the cardiovascular system may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for research on (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol. One area of interest is the potential use of this compound as a cardioprotective agent in conditions such as myocardial infarction and heart failure. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors in the heart and blood vessels. Finally, the role of this compound in the treatment of other conditions, such as anxiety and migraine, could also be explored.
Conclusion
In conclusion, this compound is a beta-blocker medication that is widely used to treat various cardiovascular conditions. Its mechanism of action involves its binding to beta-adrenergic receptors in the heart and blood vessels, leading to a reduction in heart rate, blood pressure, and cardiac output. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
The synthesis of (1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol involves several steps. The first step is the synthesis of 2-(2-fluorophenoxy)ethanol from 2-fluorophenol and ethylene oxide. The second step involves the reaction of 2-(2-fluorophenoxy)ethanol with phenyl isocyanate to form 2-(2-fluorophenoxy)ethyl carbamate. The final step is the reduction of 2-(2-fluorophenoxy)ethyl carbamate with sodium borohydride to yield this compound.
科学的研究の応用
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure, heart rate, and cardiac output, making it an effective treatment for hypertension and heart failure. In addition, this compound has been found to have antioxidant properties, which may contribute to its cardioprotective effects.
特性
IUPAC Name |
(1R)-2-[2-(2-fluorophenoxy)ethylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c17-14-8-4-5-9-16(14)20-11-10-18-12-15(19)13-6-2-1-3-7-13/h1-9,15,18-19H,10-12H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDHEXCSDODNKO-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNCCOC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

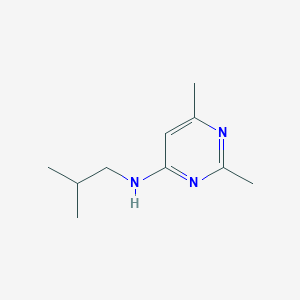
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)
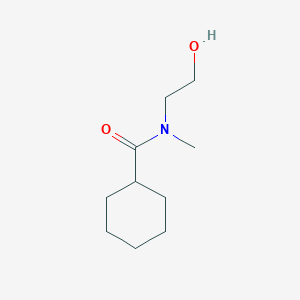

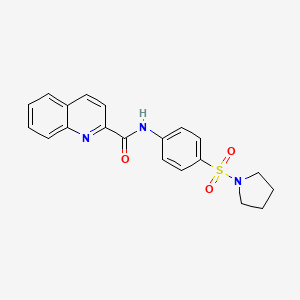
![2-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479221.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B7479237.png)
![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)

